molecular formula C21H24N2O3 B250079 2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide

Cat. No.: B250079
M. Wt: 352.4 g/mol
InChI Key: XTYULOUDXLQUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is an organic compound with a complex structure that includes a piperidine ring, a phenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenol with 2-bromoacetophenone to form an intermediate, which is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide
  • 2-(4-methoxyphenoxy)-N-[2-[oxo(1-piperidinyl)methyl]phenyl]acetamide

Uniqueness

2-(4-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide

InChI

InChI=1S/C21H24N2O3/c1-16-9-11-17(12-10-16)26-15-20(24)22-19-8-4-3-7-18(19)21(25)23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H,22,24)

InChI Key

XTYULOUDXLQUCZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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